2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
2,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 2,4-dichlorobenzohydrazide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is well-documented for its pharmacological relevance, including antitumor, antiviral, and kinase inhibitory activities .
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-11-3-6-17(12(2)7-11)28-19-15(9-25-28)18(23-10-24-19)26-27-20(29)14-5-4-13(21)8-16(14)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKUPNQOGIVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2. This results in the disruption of cell cycle progression, particularly the transition from G1 to S phase and the progression of the S phase.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation.
Biochemical Analysis
Biochemical Properties
The compound 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been shown to interact with CDK2, a cyclin-dependent kinase. This interaction suggests that the compound may play a role in regulating the cell cycle, as CDK2 is known to be involved in cell cycle progression.
Cellular Effects
In terms of cellular effects, 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been found to significantly inhibit the growth of several cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2.
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves inhibitory activity against CDK2/cyclin A2. This suggests that the compound may exert its effects at the molecular level by inhibiting this enzyme, thereby affecting cell cycle progression.
Biological Activity
2,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by a complex structure involving a pyrazolo[3,4-d]pyrimidine moiety and a benzohydrazide group. Its IUPAC name is 3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The biological evaluation of similar compounds has shown promising results against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in the progression of several cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Cancer Type | IC50 (µM) |
|---|---|---|
| 4d | Leukemia | 2.12-4.58 |
| 4f | Leukemia | 1.64-3.20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable. Similar pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may serve as a model for developing new anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well documented. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness in inhibiting the growth of pathogenic fungi in vitro .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Py11 | Bacterial | 50 µg/mL |
| Py12 | Fungal | 25 µg/mL |
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole-based compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity using the DTP NCI protocol. The most active derivatives showed significant inhibitory effects against leukemia cell lines .
- Anti-inflammatory Mechanism : Another study investigated the mechanism behind the anti-inflammatory effects of pyrazole compounds. It was found that these compounds could modulate inflammatory pathways effectively .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on hypothetical formula C₂₀H₁₆Cl₂N₆O.
Key Observations:
- Electron Effects : The target’s 2,4-dichloro group (electron-withdrawing) contrasts with ’s 4-methoxy (electron-donating), affecting electronic distribution and binding interactions.
- Steric Hindrance : The 2,4-dimethylphenyl group in the target introduces greater steric bulk than ’s 3-chloro-4-methylphenyl, which may influence receptor binding selectivity.
Research Implications
The structural uniqueness of 2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide positions it as a candidate for:
- Oncology : As a kinase inhibitor targeting pathways like RAF or AKT.
- Antiviral Development : Leveraging pyrazolo[3,4-d]pyrimidine’s historical antiviral activity ().
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Cl with F or CF₃) to optimize potency and pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?
The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Microwave-assisted synthesis is effective for cyclization steps (e.g., irradiating at 105–200°C for 10–20 minutes in ethanol or formamide) to achieve high yields (77–91%) . Hydrazide coupling can be performed by refluxing esters with hydrazine hydrate in ethanol, followed by recrystallization from isopropyl alcohol to obtain crystalline products . Key intermediates include chlorinated pyrimidine derivatives and substituted benzohydrazides.
Q. Table 1: Example Synthesis Conditions
Q. How is the compound characterized post-synthesis to confirm purity and structure?
Post-synthesis characterization typically includes:
- Chromatographic-Mass Spectrometry : To confirm molecular weight and detect impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) for structural elucidation of substituents, such as aromatic protons (δ 7.1–8.8 ppm) and methyl groups (δ 2.0–2.4 ppm) .
- Melting Point Analysis : Crystallized products show well-defined melting points (e.g., 247–249°C for pyrazolo[3,4-d]pyrimidine derivatives) .
- HPLC : Purity validation (≥98%) using reverse-phase columns .
Q. What initial biological screening assays are recommended for this compound?
- Kinase Inhibition Assays : Evaluate activity against FLT3, VEGFR2, or RAF kinases using cell-based assays (e.g., MV4-11 leukemia cell lines) .
- Enzyme Activation Studies : Test glucokinase activation via competitive binding assays with α-D-glucopyranose .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines to determine IC₅₀ values .
Advanced Research Questions
Q. How can substituent modifications on the pyrazolo[3,4-d]pyrimidine scaffold enhance biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve kinase inhibition potency by enhancing binding to ATP pockets .
- Aromatic Substituents : 2,4-Dimethylphenyl groups increase metabolic stability compared to methoxy derivatives .
- Urea Linkages : Introducing arylurea moieties (e.g., 4-chloro-3-trifluoromethylphenyl) enhances anti-angiogenic effects in zebrafish models .
Q. Table 2: Substituent Effects on FLT3 Inhibition
| Substituent (R) | IC₅₀ (nM) | Reference |
|---|---|---|
| 3-Methoxyphenyl | 520 | |
| 4-Chloro-3-(CF₃)phenyl | 8.2 | |
| 2,4-Dimethylphenyl | 45 |
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Conditions : Variability in cell lines (e.g., MV4-11 vs. solid tumors) or enzyme sources (recombinant vs. endogenous) can lead to discrepancies. Standardize protocols using transgenic zebrafish models for angiogenesis .
- Solubility Factors : Poor solubility in aqueous buffers may reduce in vitro activity. Use DMSO concentrations ≤0.1% or prodrug formulations .
- Off-Target Effects : Perform kinome-wide profiling to identify non-specific interactions .
Q. What strategies are effective for in vivo evaluation of this compound?
- Xenograft Models : Administer 10 mg/kg/day in MV4-11 leukemia xenograft mice, achieving tumor regression via FLT3/VEGFR2 inhibition .
- Pharmacokinetic Profiling : Monitor plasma half-life (e.g., 4–6 hrs in mice) and tissue distribution using LC-MS/MS .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and body weight changes during 18-day trials .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
